molecular formula C12H10N3NaO5S B077136 Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate CAS No. 14846-08-3

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate

Cat. No.: B077136
CAS No.: 14846-08-3
M. Wt: 331.28 g/mol
InChI Key: XSXRGWHJJRBOGQ-UHFFFAOYSA-M
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Description

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group, a nitro group, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate typically involves the nitration of aniline derivatives followed by sulfonation. The process begins with the nitration of aniline to form 2-nitroaniline. This is achieved by reacting aniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-nitroaniline is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonate group, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor due to the presence of amino and nitro groups, respectively. This allows it to participate in redox reactions and interact with enzymes and other proteins, affecting their activity and function. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate is unique due to the combination of amino, nitro, and sulfonate groups on the benzene ring. This unique combination imparts distinct chemical properties, making it versatile for various applications in research and industry. The presence of these functional groups allows the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

sodium;2-(4-aminoanilino)-5-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S.Na/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;/h1-7,14H,13H2,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXRGWHJJRBOGQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163990
Record name Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14846-08-3
Record name Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014846083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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